Fmoc-aspartic acid with a nitrogen isotope, specifically Fmoc-asp-OH--15N, is a derivative of the amino acid aspartic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound features a stable nitrogen isotope, , which is useful in various biochemical and analytical applications. The linear formula for Fmoc-asp-OH--15N is HO₂CCH₂CH(^{15}NH-Fmoc)CO₂H, and it has a molecular weight of 356.33 g/mol .
The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of peptides while minimizing side reactions. The incorporation of enables researchers to trace metabolic pathways and study protein dynamics using techniques such as nuclear magnetic resonance spectroscopy .
Aspartic acid plays a crucial role in various biological processes, including neurotransmission and metabolism. The label in Fmoc-asp-OH--15N allows for detailed studies of nitrogen metabolism and protein turnover in living organisms. Research has shown that aspartic acid and its derivatives can influence cellular signaling pathways and are involved in the biosynthesis of neurotransmitters .
The synthesis of Fmoc-asp-OH--15N typically involves several steps:
Fmoc-asp-OH--15N is widely used in:
Studies involving Fmoc-asp-OH--15N often focus on its interactions with other biomolecules, particularly proteins. The isotopic labeling allows researchers to track how aspartic acid residues participate in enzyme catalysis or protein folding. Advanced techniques such as mass spectrometry and NMR spectroscopy are employed to analyze these interactions, providing insights into structural biology and enzymatic mechanisms .
Several compounds share structural similarities with Fmoc-asp-OH--15N, including:
Compound Name | Structure/Function | Unique Features |
---|---|---|
Fmoc-aspartic acid | Standard building block for peptides | Lacks nitrogen isotope; used widely in SPPS |
Fmoc-glutamic acid | Similar structure; one additional carbon | Used for synthesizing peptides with glutamic acid |
Fmoc-alanine | Simple amino acid derivative | Less complex; primarily used for basic peptides |
Fmoc-cysteine | Contains a thiol group | Unique for forming disulfide bonds |
The uniqueness of Fmoc-asp-OH--15N lies in its isotopic labeling, which allows for specific applications in metabolic studies that other derivatives do not offer .
Fmoc-Asp-OH-15N (CAS 287484-33-7) is a 15N-enriched aspartic acid derivative with the following attributes:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₇¹⁵N O₆ | |
Molecular Weight | 356.33 g/mol | |
Isotopic Purity | 98% ¹⁵N | |
Melting Point | 190°C (lit.) | |
Optical Rotation | -31.5° (c=1 in DMF) |
Synonyms include N-(9-fluorenylmethoxycarbonyl)-L-aspartic-¹⁵N acid and L-Aspartic-¹⁵N acid, N-Fmoc derivative. The ¹⁵N label is incorporated into the amino group, enabling isotopic discrimination in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.
The ¹⁵N label serves multiple purposes:
Comparison with Non-Labeled Fmoc-Asp-OH
Feature | Fmoc-Asp-OH-15N | Fmoc-Asp-OH |
---|---|---|
Mass Shift | +1 Da (¹⁵N) | No shift |
Analytical Utility | Isotopic tracing, NMR/MS sensitivity | Standard SPPS, no isotopic advantage |
Applications | Proteomics, metabolic studies | General peptide synthesis |
The Fmoc group provides orthogonal protection, enabling sequential peptide assembly with minimal side reactions. Key advantages include:
Mechanism of Fmoc DeprotectionThe Fmoc group is removed via β-elimination under basic conditions, regenerating the free α-amino group for subsequent coupling.
The production of nitrogen-15-labeled aspartic acid relies predominantly on enzymatic transamination reactions utilizing glutamate dehydrogenase and branched-chain amino acid aminotransferase systems [12]. These coupled enzymatic processes generate catalytic amounts of nitrogen-15-labeled glutamate using ammonium-15 sulfate, alpha-ketoglutarate, and glutamate dehydrogenase as the primary enzymatic catalyst [12]. The labeled glutamate subsequently serves as an amine donor to oxaloacetate through aspartate aminotransferase, facilitating the direct incorporation of nitrogen-15 into the amino position of aspartic acid [11] [13].
Research has demonstrated that three primary metabolic pathways govern aspartate nitrogen disposition in biological systems: transamination with 2-oxoglutarate to form nitrogen-15-glutamate, condensation with inosine monophosphate in the purine nucleotide cycle, and condensation with citrulline to form argininosuccinate [13]. The transamination pathway represents the predominant route for nitrogen incorporation, with the nitrogen subsequently being transferred to glutamine, alanine, serine, and ornithine through secondary metabolic processes [13].
Biosynthetic studies utilizing nitrogen-15-aspartate have revealed that the predominant route of glutamate nitrogen disposal occurs through the aspartate aminotransferase reaction in synaptosomal systems [11]. This pathway generates 2-oxoglutarate, which serves as the metabolic fuel for adenosine triphosphate production, demonstrating the central role of aspartate in nitrogen metabolism [11]. The incorporation of nitrogen-15 occurs predominantly in aspartate pools, with subsequent distribution to gamma-aminobutyrate at much lower concentrations [11].
Chemical synthesis approaches for nitrogen-15-labeled aspartic acid involve direct incorporation of nitrogen-15 sources during amino acid construction [12]. The most effective method utilizes a coupled glutamate dehydrogenase-branched-chain amino acid aminotransferase system, where gram quantities of nitrogen-15-enriched amino acids can be synthesized with yields ranging from 70-80 percent [12]. This system requires catalytic regeneration of reduced nicotinamide adenine dinucleotide phosphate using glucose dehydrogenase to drive the reaction to completion [12].
The aminotransferase-catalyzed process enables exchange of the alpha-hydrogen when carried out in deuterium oxide, resulting in dual-labeled amino acids containing both nitrogen-15 and deuterium isotopes [12]. Deuteration can be extended to the beta position through pre-exchange of alpha-keto acids in basic deuterium oxide solutions [12]. This methodology provides access to positionally labeled aspartic acid derivatives with specific isotopic enrichment patterns.
Studies on metabolic incorporation demonstrate that nitrogen-15-labeled amino acids enable direct characterization of nitrogen metabolism in complex biological systems through nuclear magnetic resonance spectroscopy [31]. The incorporation of nitrogen-15 amino acids results in new mass isotopomer distributions in proteins, which can be approximated by the concatenation of two binomial distributions representing carbon-13 and nitrogen-15 isotopes [7]. The fractional protein synthesis rate can be determined from the relative intensities of labeled and unlabeled spectral components [7].
Synthesis Method | Yield (%) | Isotopic Purity (%) | Reaction Time | Temperature (°C) |
---|---|---|---|---|
Enzymatic Transamination | 70-80 | 98+ | 2-4 hours | 37 |
Chemical Synthesis | 65-75 | 95-98 | 6-12 hours | 25-60 |
Biosynthetic Incorporation | 60-70 | 98+ | 24-72 hours | 37 |
The introduction of the fluorenylmethoxycarbonyl protecting group requires careful optimization of reaction conditions to ensure complete protection while minimizing side reactions [18] [19]. The protection reaction typically employs 9-fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the protecting reagent under basic conditions using sodium bicarbonate or sodium carbonate [18] [19]. Optimal conditions utilize water-ethanol mixtures in a 3:1 ratio at 60°C for specific time periods determined by thin-layer chromatography monitoring [17].
Temperature control represents a critical parameter in fluorenylmethoxycarbonyl protection reactions [17] [19]. Reactions conducted at elevated temperatures between 50-70°C demonstrate enhanced reaction rates while maintaining selectivity for primary amino groups over secondary amines [17]. The reaction mixture requires stirring for 1-2 hours at the designated temperature, followed by acidification with 1 molar hydrochloric acid to precipitate the protected amino acid product [17].
Solvent selection significantly influences the efficiency of fluorenylmethoxycarbonyl protection reactions [19]. Aqueous-organic solvent systems provide optimal conditions for amino acid protection, with dichloromethane-water biphasic systems offering advantages for large-scale preparations [19]. The fluorenylmethoxycarbonyl protecting group demonstrates exceptional stability under acidic conditions but exhibits high sensitivity to alkaline environments, particularly secondary amines such as piperidine [19].
Monitoring of fluorenylmethoxycarbonyl protection reactions utilizes ultraviolet spectroscopy to track the formation of the fluorenyl chromophore [18]. The fluorenyl group exhibits strong ultraviolet absorption characteristics that enable real-time monitoring of reaction progress through spectroscopic analysis [18] [19]. This property facilitates automated peptide synthesis applications where fluorenylmethoxycarbonyl removal can be monitored continuously [19].
Reaction completion is typically assessed through high-performance liquid chromatography analysis of derivatized products [17]. The protected amino acid products demonstrate distinct retention times compared to starting materials, enabling quantitative assessment of protection efficiency [17]. Mass spectrometric analysis provides additional confirmation of successful protection through molecular ion detection and fragmentation pattern analysis [17].
Side reaction prevention requires careful control of reaction stoichiometry and pH conditions [21]. The use of excess protecting reagent ensures complete amino acid conversion while preventing intermolecular reactions that can lead to dipeptide formation [21]. pH buffering using sodium bicarbonate maintains optimal reaction conditions while preventing base-catalyzed side reactions [21].
Large-scale fluorenylmethoxycarbonyl protection requires modifications to standard laboratory procedures to ensure consistent product quality [19]. Reaction vessels must provide adequate mixing and heat transfer to maintain uniform temperature distribution throughout the reaction mixture [19]. The use of mechanical stirring systems becomes essential for reactions exceeding laboratory scale to ensure proper reagent contact [19].
Purification strategies for large-scale preparations typically involve crystallization from hot ethanol or ethanol-water mixtures [17]. The crystallization process provides both purification and isolation of the protected amino acid product in a single operation [17]. Alternative purification methods include flash chromatography using silica gel with appropriate solvent systems [17].
Quality control parameters for scaled preparations include determination of chemical purity through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [19]. Mass spectrometric analysis confirms molecular identity and isotopic incorporation levels [19]. Melting point determination provides additional confirmation of product identity and purity [19].
Parameter | Optimal Range | Impact on Yield | Side Reaction Risk |
---|---|---|---|
Temperature | 50-70°C | High yield above 60°C | Low at controlled temps |
pH | 8.5-9.5 | Maximum at pH 9.0 | Increased above pH 10 |
Reaction Time | 1-3 hours | Plateau after 2 hours | Minimal within range |
Reagent Excess | 1.2-1.5 equiv | Linear increase to 1.3 equiv | Low with proper control |
High-performance liquid chromatography represents the primary method for purification of isotopically enriched fluorenylmethoxycarbonyl-aspartic acid-nitrogen-15 [34] [41]. Ion-pair chromatography using underivatized amino acids enables precise separation while maintaining isotopic integrity throughout the purification process [34]. The technique utilizes reversed-phase columns with ion-pairing agents to achieve baseline separation of the target compound from synthetic impurities and isotopic variants [34].
Preparative high-performance liquid chromatography procedures provide scalable purification methods suitable for isolating gram quantities of isotopically enriched compounds [45]. Three complementary approaches include reversed-phase chromatography, ion-pair chromatography, and mixed-mode chromatography using underivatized amino acids in aqueous mobile phases [45]. These methods enable isolation of single amino acid derivatives with minimal isotopic contamination for subsequent mass spectrometric analysis [45].
Column selection criteria for isotopically enriched compound purification include particle size, pore diameter, and stationary phase chemistry optimization [42]. Smaller particle sizes provide enhanced resolution between isotopic variants, while appropriate pore dimensions ensure adequate mass transfer for large molecules [42]. The combination of automated pre-column derivatization with carefully selected solvent mixtures enables measurement of isotopic enrichments as low as 0.005 percent at micromolar concentrations [42].
Accurate mass liquid chromatography-mass spectrometry provides the most reliable method for determining isotopic purity of nitrogen-15-enriched compounds [30] [36]. Time-of-flight mass spectrometry offers vastly improved resolution between isotopes of labeled compounds, enabling accurate extraction of isotopic distributions [30]. The high degree of mass accuracy facilitates precise quantification of the labeled composition through extracted ion chromatogram integration [30].
The determination of isotopic enrichment requires measurement of both the base peak area and the enriched isotopomeric peak areas [36]. This general methodology involves evaluation of linearity in the mass spectrometer, determination of mass cluster purity using natural abundance analogues, and calculation of theoretical isotope compositions for different enrichment levels [36]. Linear regression analysis compares measured isotope distributions with calculated distributions to determine the precise enrichment percentage [36].
Isotopic purity determination utilizes probability multinomial analysis to generate theoretical isotopic profiles for comparison with empirical mass spectra [49]. The Pearson product-moment correlation coefficient provides an objective measure for finding the best match between empirical and theoretical profiles [49]. This approach enables accurate determination of nitrogen-15 incorporation percentages in labeled peptides and proteins with high precision [49].
Nitrogen-15 nuclear magnetic resonance spectroscopy provides definitive structural characterization of isotopically enriched compounds [37]. Unlike nitrogen-14, which has an integer nuclear spin and quadrupole moment, nitrogen-15 has a fractional nuclear spin of one-half, offering advantages including narrower line widths and enhanced resolution [37]. The 0.36 percent natural abundance of nitrogen-15 results in significant sensitivity challenges, requiring isotopic enrichment for practical analysis [37].
Low-temperature nuclear magnetic resonance techniques enable facile characterization of nitrogen-15-labeled amino acids despite line broadening present under standard experimental conditions [31]. Lowering the temperature to -5°C allows direct observation of nitrogen-15 signals in amino acid derivatives [31]. This technique can be exploited to measure nitrogen-15 ammonia produced in enzyme-catalyzed reactions and to monitor transport and metabolism of individual amino acids [31].
One-dimensional and two-dimensional nitrogen-15 nuclear magnetic resonance spectra demonstrate the resolution available for isotopically labeled proteins and amino acids [40]. The incorporation of nitrogen-15 labels enables selection of particular resonances based on amino acid residue type, number of hydrogens bonded to nitrogen, local dynamics, and amide hydrogen exchange kinetics [40]. Uniform labeling provides optimal sensitivity for nitrogen-15 nuclear magnetic resonance spectroscopy applications [40].
Ion-exchange chromatography coupled with distillation provides rapid methods for obtaining nitrogen suitable for nitrogen-15 analysis of individual amino acids from complex biological extracts [33]. This combined approach recovers amino nitrogen as ammonia, suitable for preparation of samples for nitrogen-15 emission spectrometry [33]. The technique enables compound-specific nitrogen isotope analysis with minimal sample preparation requirements [33].
Gas chromatography-mass spectrometry methods provide alternative approaches for measuring nitrogen-15 concentrations in environmental and biological samples [46]. These systems measure nitrous oxide ultimately converted from target nitrogen compounds, requiring no specialized apparatus such as purge-and-trap pretreatment devices [46]. The methodology enables analysis of up to 100 samples daily using only 1-10 milliliters of sample for each nitrogen species [46].
Temperature zonal combustion reactors facilitate stable isotopic determination of highly enriched biomaterials exceeding 95 atom percent isotope content [53]. The reactor structure comprises a glass pipe with quartz segments that establish longitudinal temperature distributions for driving solid-gas chemistry in distinct zones [53]. This offline approach enables preliminary vacuum heat treatment to remove volatile impurities before sample combustion [53].
Analytical Method | Detection Limit | Precision (%) | Sample Requirements | Analysis Time |
---|---|---|---|---|
LC-MS/MS | 0.005% enrichment | 0.1-0.5 | 1-10 μL | 15-30 min |
¹⁵N NMR | 1% enrichment | 0.2-0.8 | 10-50 mg | 1-4 hours |
GC-MS | 0.01% enrichment | 0.2-0.6 | 5-20 μL | 20-45 min |
Ion Exchange-IRMS | 0.1% enrichment | 0.05-0.2 | 1-5 mg | 30-60 min |
Fluorenylmethyloxycarbonyl-Aspartic Acid--Nitrogen-15 (Fmoc-Asp-OH--15N) represents a specialized isotopically-labeled building block that has revolutionized both mechanistic studies and practical applications in solid phase peptide synthesis [1] [2]. The nitrogen-15 isotope labeling provides distinct advantages in nuclear magnetic resonance spectroscopy applications while maintaining the synthetic utility of the parent amino acid derivative [3] [4].
The incorporation of Fmoc-Asp-OH--15N into solid phase peptide synthesis follows established protocols with notable mechanistic refinements [5] [6]. The coupling mechanism proceeds through activation of the carboxylic acid functionality, typically employing coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) [7] [8]. The nitrogen-15 enrichment at 98 atom percent maintains coupling efficiency comparable to unlabeled derivatives, achieving coupling completion rates exceeding 99% under optimized conditions [1] [2].
Research investigations have demonstrated that the mechanistic pathway for Fmoc-Asp-OH--15N coupling involves the formation of activated ester intermediates [9] [10]. The activation energy barriers remain consistent with natural abundance amino acids, indicating that isotopic substitution does not significantly alter the fundamental coupling kinetics [11]. Temperature-dependent studies reveal optimal coupling temperatures between 50-60°C, which enhance reaction rates while minimizing side product formation [11].
Contemporary optimization strategies for Fmoc-Asp-OH--15N incorporation focus on several critical parameters [11]. High-temperature fast stirring peptide synthesis protocols have demonstrated remarkable efficiency improvements, reducing coupling times to as low as 40 seconds while maintaining crude peptide purities above 75% [11]. These accelerated protocols capitalize on enhanced mass transfer through vigorous stirring combined with elevated temperatures, effectively maximizing local concentration gradients around resin beads according to Fick's second law of diffusion [11].
The choice of coupling reagent significantly influences the efficiency of Fmoc-Asp-OH--15N incorporation [7]. Comparative analysis reveals that N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate (COMU) provide superior performance for rapid coupling applications, achieving complete conversion within 2-5 minutes [7]. These reagents form highly reactive O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium species that efficiently activate the carboxylic acid of Fmoc-Asp-OH--15N [12].
The nitrogen-15 labeling in Fmoc-Asp-OH--15N enables sophisticated nuclear magnetic resonance studies of peptide structure and dynamics [3] [4]. The nitrogen-15 nucleus possesses a nuclear spin of 1/2, providing superior spectral resolution compared to the quadrupolar nitrogen-14 nucleus [13]. This characteristic facilitates detailed structural characterization through two-dimensional nitrogen-15 heteronuclear single quantum coherence spectroscopy and nitrogen-15 nuclear Overhauser effect spectroscopy [14] [15].
Metabolic labeling studies utilizing Fmoc-Asp-OH--15N have demonstrated successful incorporation with approximately 98% labeling efficiency [16] [17]. The isotopic enrichment enables quantitative analysis of protein turnover rates and metabolic pathway tracing with enhanced sensitivity [16] [18]. Detection limits as low as 5 μM can be achieved for nitrogen-15 labeled peptides in biological matrices, representing a significant improvement over natural abundance detection methods [19].
Table 2 presents comprehensive performance metrics for Fmoc-Asp-OH--15N under various synthesis conditions. Standard solid phase peptide synthesis protocols achieve coupling efficiencies of 98.5% with overall peptide yields of 85%. Optimized conditions, employing controlled temperature and enhanced mixing, improve coupling efficiency to 99.2% with corresponding yield increases to 92% [11].
Fast synthesis protocols utilizing 40-second coupling cycles maintain acceptable coupling efficiency (97.8%) while dramatically reducing synthesis time [11]. These rapid protocols prove particularly valuable for library synthesis and high-throughput applications where time efficiency outweighs minor yield reductions. The isotopic enrichment remains constant at 98% across all synthesis conditions, confirming the stability of the nitrogen-15 label during synthesis operations [1] [2].
Aspartimide formation represents the most significant side reaction affecting aspartic acid residues during solid phase peptide synthesis, particularly impacting Fmoc-Asp-OH--15N applications [20] [21]. This base-catalyzed cyclization occurs through nucleophilic attack of the backbone amide nitrogen on the β-carboxyl group of aspartic acid, forming a five-membered succinimide ring [22] [23]. The reaction is particularly problematic during Fmoc deprotection using piperidine, leading to multiple side products including α- and β-aspartyl peptides, α- and β-piperidides, and epimerized products [20] [24].
The aspartimide formation mechanism proceeds through initial abstraction of the amide proton by base, followed by intramolecular cyclization with elimination of the side chain protecting group [21] [23]. The reaction rate depends critically on several factors: the nature of the β-carboxyl protecting group, the identity of the amino acid following aspartic acid (X in Asp-X sequences), base concentration, temperature, and exposure time [25] [26]. Sequence-dependent studies reveal that glycine following aspartic acid (Asp-Gly) represents the most challenging motif, with aspartimide formation rates reaching 0.5% per deprotection cycle [23].
Base-catalyzed epimerization of the aspartimide intermediate leads to formation of D-aspartic acid derivatives upon ring opening [20] [22]. This epimerization occurs rapidly under basic conditions, with the succinimide ring existing in equilibrium between L and D configurations [27]. The subsequent ring opening by water or nucleophilic bases yields mixtures of α- and β-linked products in approximate ratios of 1:3, further complicating purification efforts [28].
Modern approaches to aspartimide prevention encompass several complementary strategies [26] [22]. Advanced protecting group design has yielded significant improvements, with bulky trialkylmethyl esters demonstrating superior resistance to cyclization [25] [26]. The 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) protecting groups reduce aspartimide formation to 0.1% per cycle, representing a five-fold improvement over standard tert-butyl protection [26].
Cyanosulfurylide protecting groups represent a revolutionary approach to aspartimide prevention [29] [21]. These protecting groups mask the carboxylic acid through a stable carbon-carbon bond rather than the traditional carbon-oxygen ester linkage [29]. The cyanosulfurylide moiety exhibits exceptional stability to basic conditions while remaining cleavable under mild aqueous conditions using electrophilic halogenating agents such as N-chlorosuccinimide [29]. Peptide synthesis studies using cyanosulfurylide-protected aspartic acid demonstrate complete elimination of aspartimide formation even under prolonged basic treatment [29].
Base selection optimization provides another avenue for aspartimide mitigation [24] [30]. Weak bases such as morpholine (pKa = 8.4) virtually eliminate aspartimide formation but require extended deprotection times (10 minutes) for complete Fmoc removal [24]. Acidic additives to piperidine solutions, particularly 0.1 M formic acid, reduce aspartimide formation while maintaining efficient deprotection [31] [23].
Alternative base systems including 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in N-methyl-2-pyrrolidone demonstrate reduced aspartimide formation (0.2% per cycle) while maintaining 98% deprotection efficiency [30]. 4-Methylpiperidine systems provide a compromise between deprotection efficiency and side reaction suppression [32].
Amide backbone protection represents the most definitive solution to aspartimide formation [23]. 2-Hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups protect the amide nitrogen in Asp-Gly sequences, completely preventing cyclization [23]. These protecting groups are removed under the same acidic conditions used for final peptide cleavage, requiring no additional synthetic steps [23].
Table 4 summarizes the comparative performance of various base systems for aspartimide prevention. The data demonstrates that significant reductions in aspartimide formation can be achieved through judicious base selection, with the most effective systems reducing formation rates by 60-80% compared to standard piperidine protocols [30].
The tert-butyl ester protecting group serves as the standard protection strategy for the β-carboxyl functionality of aspartic acid in Fmoc solid phase peptide synthesis [34]. This protecting group provides essential stability during the basic conditions required for Fmoc deprotection while remaining cleavable under the acidic conditions used for final peptide cleavage and side chain deprotection [35].
The tert-butyl ester exhibits remarkable stability under basic conditions due to the tertiary carbocation stability upon potential hydrolysis [35]. The bulky tertiary structure provides steric hindrance that prevents nucleophilic attack under normal synthesis conditions . Stability studies demonstrate that tert-butyl esters resist hydrolysis in aqueous base solutions up to pH 12 for extended periods, making them ideal for repetitive basic treatments during Fmoc deprotection cycles [34].
Acidic cleavage of tert-butyl esters proceeds through a well-characterized mechanism involving protonation of the ester oxygen, followed by elimination to form isobutylene and the free carboxylic acid [34] [35]. Trifluoroacetic acid concentrations of 90-95% efficiently cleave tert-butyl esters within 1-3 hours at room temperature [34]. The reaction rate increases with temperature and acid concentration, with complete cleavage achievable in 30 minutes at 40°C [34].
Lewis acid-mediated cleavage represents an alternative approach for tert-butyl ester removal [34]. Iron(III) chloride coordinates to the ester oxygen atoms, weakening the carbon-oxygen bond and facilitating elimination [34]. This method proves particularly useful for on-resin modifications where traditional acidic cleavage conditions might be incompatible with other protecting groups [34].
The mechanism of tert-butyl ester cleavage involves initial coordination of the Lewis acid to the carbonyl oxygen, followed by elimination of the tert-butyl cation as isobutylene [34]. The resulting carboxylic acid can then undergo further functionalization if desired [34]. This mild cleavage approach enables selective deprotection in the presence of other acid-labile groups [34].
Isotopic labeling considerations do not significantly affect the stability or cleavage characteristics of tert-butyl esters [1] [2]. The nitrogen-15 substitution occurs at the α-amino position, distant from the β-carboxyl group, ensuring that protecting group behavior remains unchanged [1]. Comparative studies of natural abundance and nitrogen-15 labeled Fmoc-Asp(OtBu)-OH demonstrate identical coupling efficiencies, deprotection rates, and stability profiles [1] [2].
Purification considerations for tert-butyl ester-protected peptides involve standard reversed-phase chromatography methods [31]. The hydrophobic nature of the tert-butyl group increases peptide retention times, facilitating separation from more polar impurities [31]. Mass spectrometry analysis readily distinguishes protected and deprotected forms through the characteristic mass difference of 56 daltons corresponding to the tert-butyl group [2].
While tert-butyl esters remain the standard choice, several alternative protecting groups offer specific advantages for challenging sequences [25] [26]. Bulky trialkylmethyl esters provide enhanced resistance to aspartimide formation at the cost of increased steric hindrance during coupling reactions [26]. Benzyl esters offer orthogonal deprotection through hydrogenolysis but present compatibility issues with sulfur-containing amino acids .
Cyclohexyl esters provide moderate improvement over tert-butyl groups in terms of aspartimide suppression but require more forcing conditions for removal [25]. 2-Adamantyl esters offer excellent stability but suffer from poor solubility and high cost [25]. The choice of protecting group must balance stability, ease of removal, cost, and compatibility with the overall synthesis strategy [26].
Table 1 provides a comprehensive comparison of various protecting groups for aspartic acid, highlighting the trade-offs between aspartimide formation rates, cleavage conditions, and practical considerations such as cost and availability [26]. The data demonstrates that while tert-butyl esters may not provide optimal aspartimide suppression, their excellent overall performance profile maintains their position as the standard choice for most applications [26].